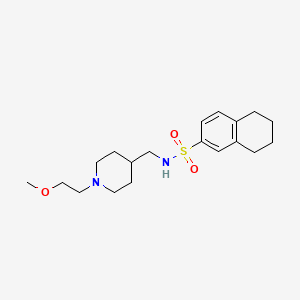

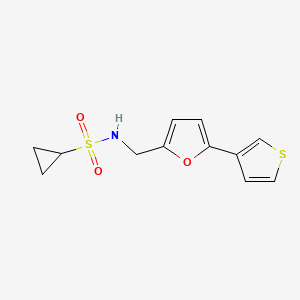

![molecular formula C6H12ClNO B2752522 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride CAS No. 2503208-63-5](/img/structure/B2752522.png)

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62. It is a derivative of the 5-oxaspiro[2.4]heptan-2-amine family .

Synthesis Analysis

The synthesis of 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride and its derivatives has been reported in the literature . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .Molecular Structure Analysis

The molecular structure of 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride is characterized by a spirocyclic structure, which is a cyclic compound in which two rings share a single atom .Scientific Research Applications

Novel Compound Synthesis

The compound has been utilized in various synthesis processes. Bessmertnykh et al. (1992) discussed its use in preparing 5-(arylamino)tetrahydrofuran-2-ones, demonstrating its utility in generating open-chain or cyclic compounds depending on the starting materials (Bessmertnykh, Voevodskaya, Donskaya, & Zinevich, 1992).

Diversity-Oriented Synthesis

Wipf et al. (2004) explored its use in diversity-oriented synthesis, where it helped create functionalized pyrrolidines, piperidines, and azepines, important for drug discovery (Wipf, Stephenson, & Walczak, 2004).

Medicinal Chemistry

In medicinal chemistry, Odagiri et al. (2013) synthesized novel quinolines using 5-Oxaspiro[2.4]heptan-2-amine hydrochloride, which exhibited potent antibacterial activity against respiratory pathogens, highlighting its significance in developing new antibacterial drugs (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).

Angular Spirocyclic Synthesis

The compound has also been used in synthesizing angular spirocyclic azetidines. Guerot et al. (2011) reported the synthesis of gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane, demonstrating its versatility in drug discovery (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Synthesis of Novel Amino Acids

Radchenko et al. (2010) used 5-Oxaspiro[2.4]heptan-2-amine hydrochloride in the synthesis of novel amino acids, contributing to the field of biochemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).

properties

IUPAC Name |

5-oxaspiro[2.4]heptan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-3-6(5)1-2-8-4-6;/h5H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJHLCVDSYZWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CC2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

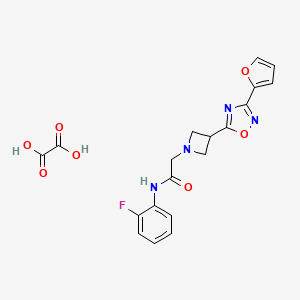

![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)

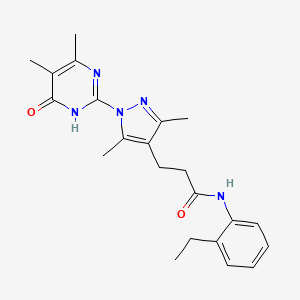

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)

![1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2752443.png)

![N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2752446.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2752452.png)

![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)

![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2752461.png)